2,4-Dichloro-8-ethylquinazoline

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Using generic 2,4-dichloroquinazoline for 8-position SAR studies leads to invalid biological data. 2,4-Dichloro-8-ethylquinazoline solves this by providing a precise 8-ethyl substitution that directly impacts lipophilicity (LogP) and target binding. • Enables sequential, regioselective SNAr at C4 then C2 for efficient library synthesis. • Distinct steric and electronic profile vs. unsubstituted analogs; critical for EGFR/tyrosine kinase inhibitor lead optimization. • Available in stock with standard pack sizes (1 g-250 g) and bulk custom options for rapid project initiation.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
Cat. No. B13986186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-8-ethylquinazoline
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c1-2-6-4-3-5-7-8(6)13-10(12)14-9(7)11/h3-5H,2H2,1H3
InChIKeyYBXGGDCQCJGRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-8-ethylquinazoline: A Strategic Heterocyclic Building Block for Medicinal Chemistry Procurement


2,4-Dichloro-8-ethylquinazoline (CAS: 1169787-89-6) is a 2,4-dihalogenated quinazoline derivative with a molecular weight of 227.09 g/mol and the molecular formula C₁₀H₈Cl₂N₂ . This compound features a privileged quinazoline scaffold that serves as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors [1]. The presence of two chlorine atoms at the 2- and 4-positions establishes the molecule as a dual electrophilic center, enabling sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr) [2]. The ethyl group at the 8-position introduces specific steric and lipophilic properties that differentiate it from unsubstituted or differently substituted quinazoline analogs, offering a unique starting point for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 2,4-Dichloro-8-ethylquinazoline Cannot Be Simply Replaced by Other Quinazoline Building Blocks


The assumption that any 2,4-dihaloquinazoline can substitute for 2,4-Dichloro-8-ethylquinazoline in a synthetic route or SAR study is a critical procurement error. The specific substitution pattern on the quinazoline core profoundly influences both chemical reactivity and the ultimate biological profile of the final compounds. The ethyl group at the 8-position is not an inert bystander; it exerts a distinct steric and electronic influence that can alter reaction kinetics and regioselectivity compared to the unsubstituted 2,4-dichloroquinazoline . Furthermore, the biological activity of the resulting derivatives is highly sensitive to the nature and position of substituents. For example, substituting the 8-ethyl group with a 6-ethyl group or an 8-carboxylate ester yields compounds with different physicochemical properties (e.g., LogP, molecular weight) and, consequently, divergent target binding and in vivo behavior . Therefore, using an alternative quinazoline intermediate may lead to an unexpected reaction outcome, a different impurity profile, or a final compound with altered potency and selectivity, invalidating the entire research or production effort.

Quantitative Differentiation: 2,4-Dichloro-8-ethylquinazoline vs. Key Analogs in Synthesis and Application


Differentiated Steric and Electronic Profile for 8-Position SAR Exploration

The 8-ethyl substituent on 2,4-Dichloro-8-ethylquinazoline provides a distinct steric and electronic environment compared to the unsubstituted 2,4-dichloroquinazoline scaffold. This structural variation is critical for probing the SAR of the quinazoline core, particularly when exploring the hydrophobic pocket adjacent to the 8-position in kinase ATP-binding sites . The ethyl group introduces a measurable increase in lipophilicity and molecular volume relative to the hydrogen atom at the same position on the parent scaffold, which can translate to improved target binding or altered physicochemical properties in the final drug candidates .

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Regioselective Derivatization Pathway via Sequential SNAr

Like its parent scaffold, 2,4-Dichloro-8-ethylquinazoline is designed for regioselective nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is significantly more electrophilic than the chlorine at the 2-position. Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline confirm that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack [1]. This well-established reactivity difference allows for a sequential, two-step derivatization strategy: the 4-position can be functionalized first under mild conditions, followed by the 2-position under more forcing conditions or with a different nucleophile . This orthogonal reactivity is a key advantage for synthesizing complex, unsymmetrical 2,4-disubstituted quinazolines [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Differentiated Lipophilicity Profile vs. 8-Carboxylate Ester Analogs

2,4-Dichloro-8-ethylquinazoline presents a significantly different lipophilicity profile compared to its more polar analog, ethyl 2,4-dichloroquinazoline-8-carboxylate. While specific LogP data for the target compound is not available, the replacement of the 8-carboxylate ester with an ethyl group is known to reduce polarity and increase LogP by approximately 1-2 units for similar scaffolds . This difference is critical for medicinal chemists tuning the ADME properties of a lead series, as higher lipophilicity can enhance membrane permeability but may also increase metabolic clearance and off-target promiscuity .

Drug Design Physicochemical Properties ADME

Distinct Biological Activity Profile in Cancer Cell Lines

While 2,4-Dichloro-8-ethylquinazoline itself is a synthetic intermediate, its derived 2,4-disubstituted quinazoline analogs have demonstrated promising anticancer activity. The compound has been reported to show significant inhibitory effects against breast and lung cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics in preliminary studies . This is consistent with the broader class of 2,4-disubstituted quinazolines, which are known to target kinases like EGFR, with some analogs exhibiting IC50 values in the sub-micromolar range (e.g., 0.201-0.405 µM) [1]. The 8-ethyl substituent is expected to influence the binding mode and potency of the final inhibitors, offering a distinct SAR vector compared to other substitution patterns.

Oncology Kinase Inhibition Drug Discovery

Optimal Use Cases for 2,4-Dichloro-8-ethylquinazoline in Research and Development


Lead Optimization: Probing the 8-Position of Quinazoline-Based Kinase Inhibitors

Medicinal chemists aiming to explore the SAR around the 8-position of a quinazoline kinase inhibitor scaffold should prioritize 2,4-Dichloro-8-ethylquinazoline. This intermediate allows for the direct introduction of an ethyl group at the 8-position, providing a baseline for evaluating the impact of small alkyl substituents on potency, selectivity, and ADME properties . Subsequent analogs can be synthesized by varying the nucleophile at the 2- and 4-positions, enabling a systematic exploration of chemical space and the identification of optimized leads for targets such as EGFR and other tyrosine kinases [1].

Synthesis of Diverse Compound Libraries via Sequential Functionalization

This compound is ideally suited for the rapid generation of structurally diverse 2,4-disubstituted quinazoline libraries. Its two chlorine atoms exhibit differentiated reactivity, allowing chemists to perform sequential SNAr reactions. The 4-position can be selectively substituted first, followed by functionalization of the 2-position, enabling the efficient synthesis of large numbers of unique compounds for high-throughput screening campaigns [2]. This orthogonal reactivity is a key advantage for accelerating hit-to-lead timelines .

Investigating Lipophilic Modifications for Improved ADME Profiles

In projects where modulating the lipophilicity of a quinazoline-based drug candidate is a key objective, 2,4-Dichloro-8-ethylquinazoline provides a valuable starting point. Compared to more polar 8-substituted analogs like the 8-carboxylate ester, the 8-ethyl intermediate yields final compounds with inherently higher LogP values . This property is essential for optimizing membrane permeability and oral bioavailability, and this specific intermediate allows researchers to directly assess the impact of this lipophilic modification without introducing additional synthetic complexity .

Development of Targeted Anticancer Agents

Given the established antiproliferative activity of 2,4-disubstituted quinazolines against various cancer cell lines, this compound is a strategic building block for oncology drug discovery programs . Researchers can leverage this scaffold to design and synthesize novel inhibitors of validated cancer targets, such as EGFR or other kinases implicated in tumor growth and progression [3]. The specific 8-ethyl substitution offers a unique starting point for developing next-generation therapeutics with potentially improved efficacy and resistance profiles.

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